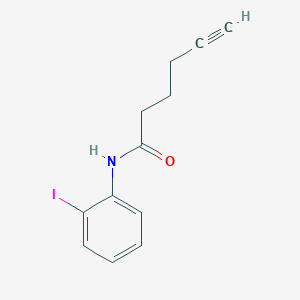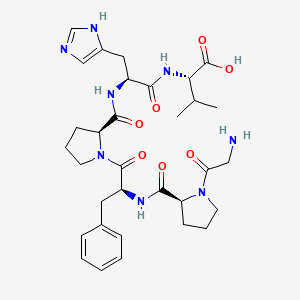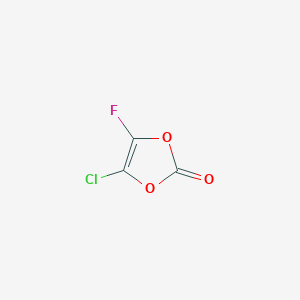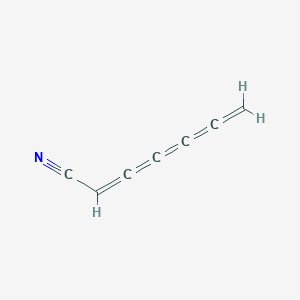
Neodymium--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–water (1/2) is a compound formed by the interaction of neodymium, a rare earth metal, with water. Neodymium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its strong magnetic properties and is widely used in various high-strength permanent magnets and optical devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neodymium–water (1/2) can be synthesized through the reaction of neodymium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ 2 \text{Nd} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Nd(OH)}_3 (aq) + 3 \text{H}_2 (g) ] This reaction involves the slow reaction of neodymium with cold water, which can be accelerated by using hot water .
Industrial Production Methods
Industrial production of neodymium–water (1/2) involves the controlled reaction of neodymium metal with water in large-scale reactors. The process is carefully monitored to ensure the purity and quality of the final product. The neodymium hydroxide formed is then processed further for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Neodymium reacts with oxygen to form neodymium(III) oxide. [ 4 \text{Nd} (s) + 3 \text{O}_2 (g) \rightarrow 2 \text{Nd}_2\text{O}_3 (s) ]
Reduction: Neodymium can be reduced from its compounds using strong reducing agents.
Substitution: Neodymium can react with halogens to form neodymium halides. [ 2 \text{Nd} (s) + 3 \text{Cl}_2 (g) \rightarrow 2 \text{NdCl}_3 (s) ]
Common Reagents and Conditions
Common reagents used in the reactions of neodymium–water (1/2) include oxygen, halogens (such as chlorine, bromine, and iodine), and strong acids like sulfuric acid and hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of neodymium–water (1/2) include neodymium hydroxide, neodymium oxide, and various neodymium halides. These products have significant industrial and scientific applications.
Aplicaciones Científicas De Investigación
Neodymium–water (1/2) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various neodymium-based compounds and materials.
Biology: Employed in biological studies to understand the interactions of rare earth metals with biological systems.
Medicine: Utilized in medical imaging and diagnostic techniques due to its magnetic properties.
Industry: Widely used in the production of high-strength permanent magnets, which are essential components in electric motors, wind turbines, and various electronic devices
Mecanismo De Acción
The mechanism of action of neodymium–water (1/2) involves the interaction of neodymium ions with water molecules. Neodymium ions can form coordination complexes with water, leading to the formation of neodymium hydroxide. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of neodymium and its ability to form stable complexes with water molecules .
Comparación Con Compuestos Similares
Similar Compounds
Neodymium–water (1/2) can be compared with other similar compounds, such as:
Praseodymium–water (1/2): Similar in terms of chemical properties and reactions.
Samarium–water (1/2): Exhibits similar reactivity with water and other reagents.
Europium–water (1/2): Shares similar coordination chemistry with water.
Uniqueness
Neodymium–water (1/2) is unique due to its strong magnetic properties, which are not as pronounced in other similar compounds. This makes it particularly valuable in applications requiring high-strength permanent magnets and advanced optical devices .
Propiedades
Número CAS |
845830-85-5 |
|---|---|
Fórmula molecular |
H4NdO2 |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
neodymium;dihydrate |
InChI |
InChI=1S/Nd.2H2O/h;2*1H2 |
Clave InChI |
BOIPAAVXMHGOIY-UHFFFAOYSA-N |
SMILES canónico |
O.O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)


![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)


![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)

![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
